4-Oxazolemethanol
Overview
Description
4-Oxazolemethanol is a pyridine derivative that can be used as an orthogonal heteroarylation partner . This compound reacts with iodides to form the corresponding 4-oxazolium salt, which can be converted into a variety of oxazoles .
Synthesis Analysis
Oxazole is an important heterocyclic nucleus having a wide spectrum of biological activities . The utility of oxazole as intermediates for the synthesis of new chemical entities in medicinal chemistry has increased in the past few years . Oxazole derivatives have been synthesized and evaluated for their various biological activities .
Molecular Structure Analysis
The molecular formula of 4-Oxazolemethanol is C4H5NO2 . It is a five-membered heterocyclic compound containing two nitrogen atoms and one oxygen atom .
Chemical Reactions Analysis
Oxazoles and its derivatives are a part of a number of medicinal compounds . They have been used in the treatment of various diseases in humans and animals, and play an important role in modern agriculture .
Physical And Chemical Properties Analysis
4-Oxazolemethanol has a molecular weight of 99.09 g/mol . It is a liquid at room temperature . The storage temperature is recommended to be 2-8°C .
Scientific Research Applications
Synthesis and Catalysis
- Efficient Synthesis Techniques : A study by Luo et al. (2012) detailed an efficient modular synthesis of 2,4-oxazole, a crucial structural motif in various natural products, via a [3 + 2] annulation strategy using a gold-catalyzed oxidation approach. The method overcomes the high electrophilicity of the intermediate α-oxo gold carbene, increasing its chemoselectivity (Luo, Ji, Li, & Zhang, 2012).
- Gold-Catalyzed Intermolecular Reactions : Gillie et al. (2016) demonstrated the synthesis of complex, fully substituted 4-aminooxazoles via a gold-catalyzed intermolecular reaction. This process allows for significant structural and functional group variation, showcasing the versatility of oxazole compounds (Gillie, Reddy, & Davies, 2016).
Materials Science
- Electronic and Optical Properties : The study of oxazole derivatives like BMPO (4-Benzylidene-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one) reveals potential applications in organic light-emitting diodes and photovoltaics due to their charge transport and nonlinear optical properties. This was outlined by Irfan et al. (2018) who used density functional theory to explore these properties (Irfan, Al‐Sehemi, Chaudhry, & Muhammad, 2018).
Corrosion Inhibition
- Mild Steel Corrosion Inhibition : Rahmani et al. (2018) investigated oxazole derivatives as corrosion inhibitors on mild steel in hydrochloric acid medium. These compounds demonstrated significant reduction in corrosion rate, highlighting their potential as effective corrosion inhibitors (Rahmani, El-hajjaji, Hallaoui, Taleb, Rais, Azzouzi, Labriti, Alaoui, & Hammouti, 2018).
Drug Discovery and Medicinal Chemistry
- Role in Anti-Cancer Research : Chiacchio et al. (2020) emphasized the importance of oxazoles in anti-cancer research, given their ability to interact with various enzymes and receptors. This makes oxazole-based compounds a significant target in the development of new drugs (Chiacchio, Lanza, Chiacchio, Giofrè, Romeo, Iannazzo, & Legnani, 2020).
Other Applications
- Multicomponent Synthesis of Heterocycles : Janvier et al. (2002) described a novel synthesis of 5-aminooxazole and its subsequent transformation into pyrrolo[3,4-b]pyridin-5-one, showcasing the potential of oxazole derivatives in the synthesis of complex heterocycles (Janvier, Sun, Bienaymé, & Zhu, 2002).
Safety And Hazards
The safety information for 4-Oxazolemethanol includes hazard statements H302, H315, H319, H335 . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eye, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .
Future Directions
The worldwide development of antimicrobial resistance forces scientists to search for new compounds to which microbes would be sensitive . Many new structures contain the 1,3,4-oxadiazole ring, which have shown various antimicrobial activity . Therefore, the future research on 1,3,4-oxadiazole derivatives, including 4-Oxazolemethanol, is very promising .
properties
IUPAC Name |
1,3-oxazol-4-ylmethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5NO2/c6-1-4-2-7-3-5-4/h2-3,6H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKHIXCNJVHVHAG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CO1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90579735 | |
Record name | (1,3-Oxazol-4-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90579735 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
99.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Oxazolemethanol | |
CAS RN |
155742-48-6 | |
Record name | (1,3-Oxazol-4-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90579735 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3-oxazol-4-ylmethanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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